2-(tetradecanoylamino)propanoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetradecanoylamino)propanoic acid typically involves the acylation of L-alanine with tetradecanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(tetradecanoylamino)propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid and alanine.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The compound can participate in substitution reactions, particularly at the amide nitrogen or the carboxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Tetradecanoic acid and alanine.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
2-(tetradecanoylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Mechanism of Action
The mechanism of action of 2-(tetradecanoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Myristoyl-L-alanine: Similar structure with a myristoyl group instead of a tetradecanoyl group.
3-Hydroxy-2-tetradecanoylamino-propionic acid methyl ester: A methyl ester derivative with a hydroxyl group.
Uniqueness
2-(tetradecanoylamino)propanoic acid is unique due to its specific acylation with a tetradecanoyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
2-(tetradecanoylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOBXTLSTUFRRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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